molecular formula C13H19N3S B11727999 Ethanimidamide, N,N-diethyl-N'-[(phenylamino)thioxomethyl]- CAS No. 84764-66-9

Ethanimidamide, N,N-diethyl-N'-[(phenylamino)thioxomethyl]-

Cat. No.: B11727999
CAS No.: 84764-66-9
M. Wt: 249.38 g/mol
InChI Key: HTBQSWLPWJFGNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(1E)-1-(DIETHYLAMINO)ETHYLIDENE]-1-PHENYLTHIOUREA is an organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and material science. This compound is characterized by the presence of a diethylamino group and a phenyl group attached to the thiourea moiety, which imparts unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(1E)-1-(DIETHYLAMINO)ETHYLIDENE]-1-PHENYLTHIOUREA typically involves the reaction of diethylamine with phenyl isothiocyanate under controlled conditions. The reaction is carried out in an organic solvent such as ethanol or methanol, and the mixture is stirred at room temperature for several hours. The product is then isolated by filtration and purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of 3-[(1E)-1-(DIETHYLAMINO)ETHYLIDENE]-1-PHENYLTHIOUREA can be scaled up by using larger reaction vessels and optimizing the reaction conditions to increase yield and purity. Continuous flow reactors may be employed to ensure consistent product quality and to reduce production costs.

Chemical Reactions Analysis

Types of Reactions

3-[(1E)-1-(DIETHYLAMINO)ETHYLIDENE]-1-PHENYLTHIOUREA undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of corresponding amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the diethylamino group can be replaced by other nucleophiles such as halides or alkoxides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent at room temperature.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions.

    Substitution: Halides, alkoxides; reactions are conducted in polar solvents such as dimethyl sulfoxide or acetonitrile.

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Various substituted thioureas

Scientific Research Applications

3-[(1E)-1-(DIETHYLAMINO)ETHYLIDENE]-1-PHENYLTHIOUREA has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor and as a probe for studying protein-ligand interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-[(1E)-1-(DIETHYLAMINO)ETHYLIDENE]-1-PHENYLTHIOUREA involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other non-covalent interactions with these targets, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 3-[(1E)-1-(DIMETHYLAMINO)ETHYLIDENE]-1,1-DIMETHYLTHIOUREA
  • 3-[(1E)-1-(ETHYLAMINO)ETHYLIDENE]-1-METHYLTHIOUREA
  • 3-[(1E)-1-(METHYLAMINO)ETHYLIDENE]-1-PHENYLTHIOUREA

Uniqueness

3-[(1E)-1-(DIETHYLAMINO)ETHYLIDENE]-1-PHENYLTHIOUREA is unique due to the presence of the diethylamino group, which imparts distinct steric and electronic properties. This makes it more versatile in various chemical reactions and applications compared to its analogs with different substituents.

Properties

CAS No.

84764-66-9

Molecular Formula

C13H19N3S

Molecular Weight

249.38 g/mol

IUPAC Name

1-[1-(diethylamino)ethylidene]-3-phenylthiourea

InChI

InChI=1S/C13H19N3S/c1-4-16(5-2)11(3)14-13(17)15-12-9-7-6-8-10-12/h6-10H,4-5H2,1-3H3,(H,15,17)

InChI Key

HTBQSWLPWJFGNP-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=NC(=S)NC1=CC=CC=C1)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.